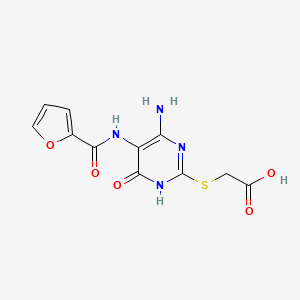

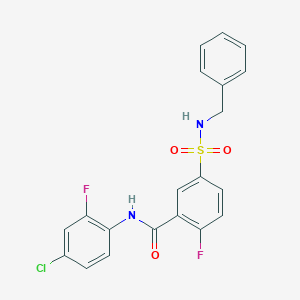

2-((4-Amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Chemical Reactions Analysis

The chemical reactivity of a compound is studied by performing various reactions and observing the products. The compound’s functional groups play a key role in its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally or predicted using computational methods .Applications De Recherche Scientifique

Synthesis and Antiprotozoal Applications

Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents : A study by Ismail et al. (2004) introduced a novel compound synthesized from furan derivatives that showed significant antiprotozoal activity. This compound was effective against T. b. rhodesiense and P. falciparum, demonstrating potential as an antiprotozoal agent with in vitro IC(50) values as low as 1 nM against T. b. rhodesiense and 14 nM against P. falciparum. Additionally, it exhibited excellent in vivo activity in the trypanosomal STIB900 mouse model, indicating its potential for developing treatments against protozoal infections (Ismail et al., 2004).

Catalytic Synthesis Applications

ZnCl2-Catalyzed Annulation for Functionalized Furans : He et al. (2020) described an efficient method for synthesizing 2-acyl-3-aminofuran derivatives using a ZnCl2-catalyzed [4+1] annulation process. This process involves alkylthio-substituted enaminones and sulfur ylides, highlighting the role of furan derivatives in creating bioactive compounds and functional materials. The method offers a concise route to highly functionalized furans, showcasing the versatility of furan derivatives in chemical synthesis (He et al., 2020).

Antimicrobial Applications

Synthesis of New Pyridothienopyrimidines and Pyridothienotriazines : Abdel-rahman et al. (2002) explored the antimicrobial properties of pyridothienopyrimidines and pyridothienotriazines derived from furan compounds. These new compounds demonstrated significant in vitro antimicrobial activities, indicating their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).

DNA Binding Applications

Proximicin A-C Synthesis for DNA Binding : The total synthesis of proximicin A-C by Wolter et al. (2009) involved developing an unknown 4-amino-2-furan carboxylic acid. This synthesis laid the groundwork for creating a new class of AT-selective DNA-binding agents, merging structural features of proximicins with netropsin and distamycin. This research underscores the potential of furan derivatives in developing novel DNA-binding agents (Wolter et al., 2009).

Propriétés

IUPAC Name |

2-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O5S/c12-8-7(13-9(18)5-2-1-3-20-5)10(19)15-11(14-8)21-4-6(16)17/h1-3H,4H2,(H,13,18)(H,16,17)(H3,12,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCVOWDJHVDFPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51086507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((4-Amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2472919.png)

![4-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2472923.png)

![3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2472926.png)

![1-(3-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472928.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2472931.png)